![molecular formula C12H11Cl2NOS B14410283 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-03-8](/img/structure/B14410283.png)
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound with the molecular formula C12H11Cl2NOS. It is known for its applications in various fields including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a sulfinylmethyl group and a 4-chlorophenyl group, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride typically involves the reaction of 2-chloromethylpyridine with 4-chlorobenzenesulfinic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various chemical reactions including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Amines, thiols; reaction conditions vary depending on the nucleophile but generally involve basic conditions and moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. The sulfinyl group is known to interact with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Bromophenyl)sulfinylmethyl]pyridine
- 2-[(4-Methylphenyl)sulfinylmethyl]pyridine
- 2-[(4-Fluorophenyl)sulfinylmethyl]pyridine
Uniqueness
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
81851-03-8 |
|---|---|
Formule moléculaire |
C12H11Cl2NOS |
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10ClNOS.ClH/c13-10-4-6-12(7-5-10)16(15)9-11-3-1-2-8-14-11;/h1-8H,9H2;1H |
Clé InChI |
XPVMLGYQVDIKHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CS(=O)C2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
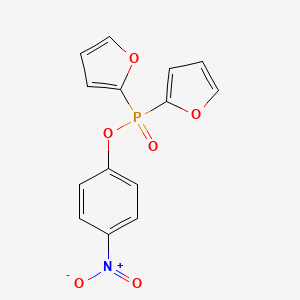
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
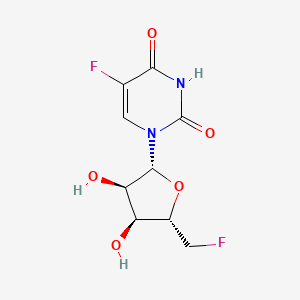
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
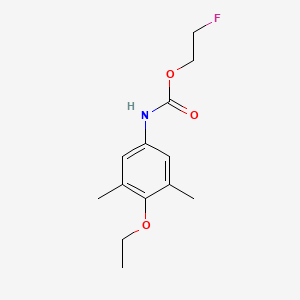
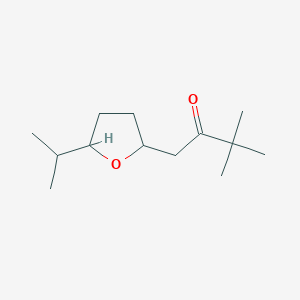
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
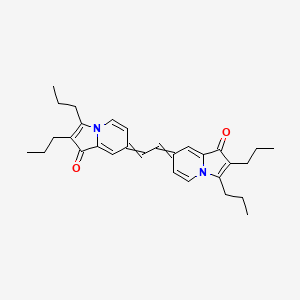

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
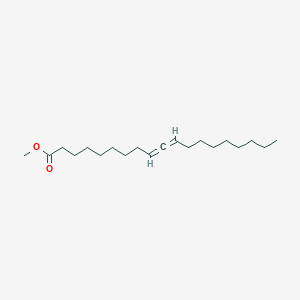
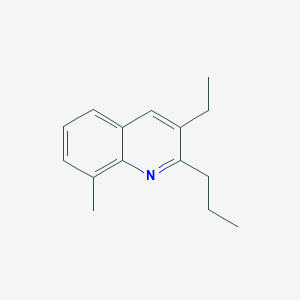
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
